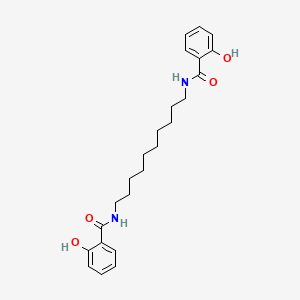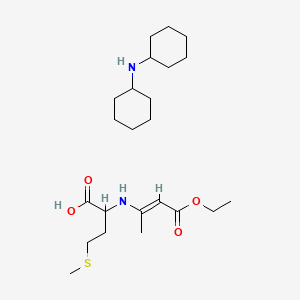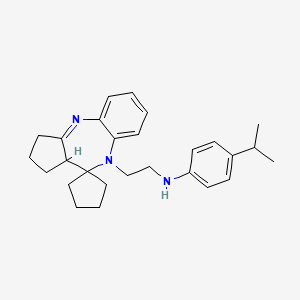
Tetramethylthionine hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylthionine hydroxide, also known as methylene blue, is a synthetic compound with a rich history of use in various scientific fields. It is a dark green crystalline powder that turns blue when dissolved in water. This compound has been widely used as a dye, a medication, and a chemical reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetramethylthionine hydroxide can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of dimethyl-p-phenylenediamine with sodium thiosulfate and ferric chloride. The process involves several steps, including oxidation, precipitation, and purification, to yield a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethylthionine hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form leucomethylene blue.
Reduction: It can be reduced back to its original form from leucomethylene blue.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions typically involve the use of nucleophiles like halides or amines in an aqueous or organic solvent.
Major Products
Oxidation: Leucomethylene blue.
Reduction: Methylene blue.
Substitution: Various substituted methylene blue derivatives.
Aplicaciones Científicas De Investigación
Tetramethylthionine hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and a stain for various analytical techniques.
Biology: Employed in staining biological tissues and cells, making it easier to observe under a microscope.
Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to body tissues.
Industry: Utilized in the production of textiles, paper, and as a component in certain types of batteries.
Mecanismo De Acción
Tetramethylthionine hydroxide exerts its effects through several mechanisms:
Redox Reactions: It acts as an electron donor or acceptor in redox reactions, which is crucial for its role as a redox indicator.
Enzyme Activation: It activates certain enzymes, such as NADPH methemoglobin reductase, which helps in reducing methemoglobin to hemoglobin.
Cellular Staining: It binds to cellular components, allowing for enhanced visualization under a microscope.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar basic properties but different applications.
Tetraethylammonium hydroxide: Similar in structure but used primarily as a pharmacological research agent.
Uniqueness
Tetramethylthionine hydroxide is unique due to its dual role as both a dye and a medication. Its ability to participate in redox reactions and its use in treating methemoglobinemia set it apart from other similar compounds.
Propiedades
Número CAS |
613-10-5 |
|---|---|
Fórmula molecular |
C16H19N3OS |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C16H18N3S.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H2/q+1;/p-1 |
Clave InChI |
DJRKUXZQFQJGGN-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


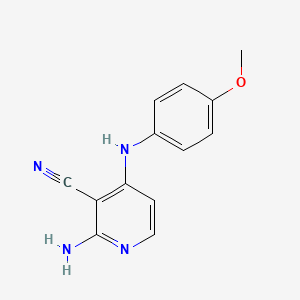
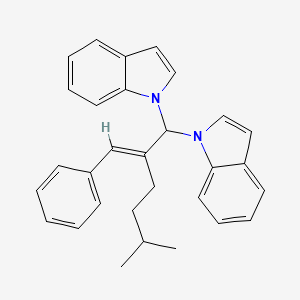

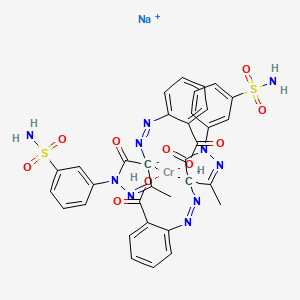
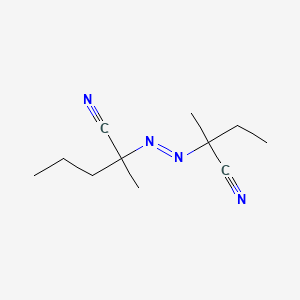
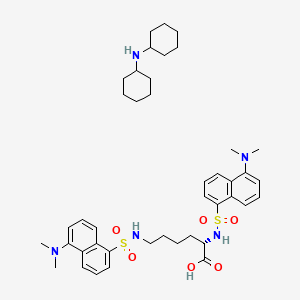


![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
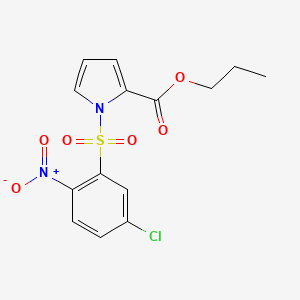
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)
